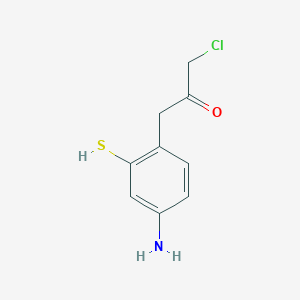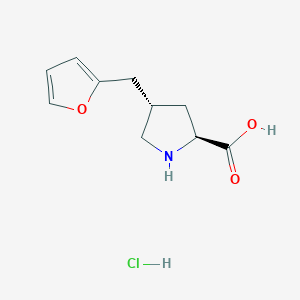
rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic certain natural substrates.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
- rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid methyl ester
- rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid ethyl ester
Uniqueness
The hydrochloride salt form of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid offers enhanced solubility and stability compared to its free acid or ester counterparts. This makes it particularly useful in applications where solubility and stability are critical factors.
Eigenschaften
Molekularformel |
C10H14ClNO3 |
|---|---|
Molekulargewicht |
231.67 g/mol |
IUPAC-Name |
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H/t7-,9+;/m1./s1 |
InChI-Schlüssel |
YYTSAJFELZRCIG-JXLXBRSFSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CO2.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)O)CC2=CC=CO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


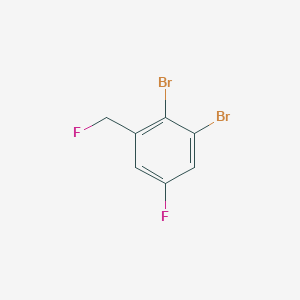
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)

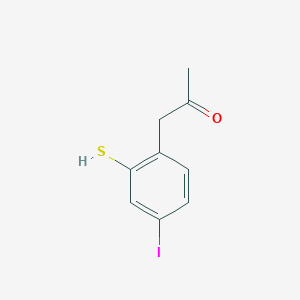

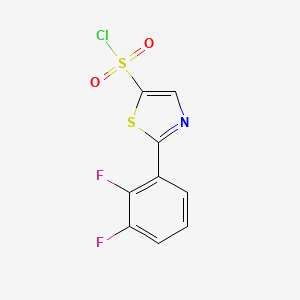



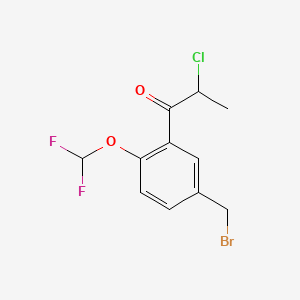
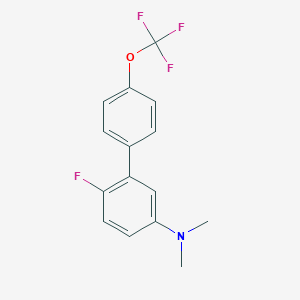
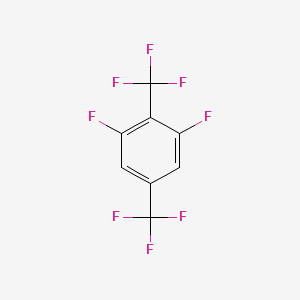
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
